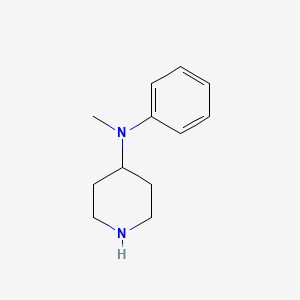

N-methyl-N-phenylpiperidin-4-amine

Vue d'ensemble

Description

N-methyl-N-phenylpiperidin-4-amine is a synthetic compound belonging to the piperidine class of chemicals. It is characterized by the presence of a piperidine ring substituted with a phenyl group and a methyl group on the nitrogen atom. This compound is known for its stimulant properties and has been studied for various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenylpiperidin-4-amine typically involves the reductive amination of N-phenylpiperidin-4-one with methylamine. The reaction is carried out under hydrogenation conditions using a suitable catalyst such as palladium on carbon. The process can be summarized as follows:

Starting Materials: N-phenylpiperidin-4-one and methylamine.

Catalyst: Palladium on carbon.

Reaction Conditions: Hydrogenation at room temperature and atmospheric pressure.

The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-N-phenylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-methyl-N-phenylpiperidin-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield N-methyl-N-phenylpiperidine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

Oxidation: N-methyl-N-phenylpiperidin-4-one.

Reduction: N-methyl-N-phenylpiperidine.

Substitution: Nitrated or halogenated derivatives of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Analgesic Development

N-methyl-N-phenylpiperidin-4-amine has been investigated for its analgesic properties. It serves as a precursor in the synthesis of potent opioid analgesics. Studies have shown that modifications to the piperidine structure can enhance analgesic potency compared to traditional opioids like pethidine. For instance, certain derivatives of this compound exhibit increased activity against pain pathways, making them candidates for new pain management therapies .

2. Synthesis of Fentanyl Analogues

The compound is crucial in the synthesis of fentanyl analogues, which are used for their potent analgesic effects. Research indicates that structural modifications to this compound can lead to the development of new fentanyl derivatives that may offer improved efficacy and reduced side effects .

Chemical Synthesis Applications

1. Building Block for Complex Molecules

this compound acts as a versatile building block in organic synthesis. Its structure allows for various chemical modifications that lead to the creation of complex molecules with potential therapeutic applications. For example, it has been utilized in the development of nonpeptide small molecule scaffolds that exhibit activity against neuropeptide receptors, which are implicated in pain and anxiety disorders .

2. Fluorescent Probes

The compound has been explored as part of fluorescent probes used in biochemical assays. These probes are essential for monitoring biological processes and interactions at the molecular level, providing insights into cellular mechanisms and drug actions .

Case Study 1: Analgesic Potency Assessment

A study evaluated the analgesic potency of various this compound derivatives using animal models. The results indicated that certain modifications significantly enhanced analgesic effects compared to standard opioids. The study highlighted the potential for developing new pain relief medications based on these findings, suggesting a pathway for clinical applications .

Case Study 2: Environmental Impact Assessment

Research conducted by the Joint Research Centre assessed the environmental risks associated with compounds related to this compound. The study utilized toxicity data to evaluate human exposure and environmental persistence, providing critical insights into regulatory considerations for compounds derived from this structure .

Mécanisme D'action

The mechanism of action of N-methyl-N-phenylpiperidin-4-amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced alertness and cognitive function. The compound may also inhibit the reuptake of these neurotransmitters, prolonging their effects.

Comparaison Avec Des Composés Similaires

N-methyl-N-phenylpiperidin-4-amine can be compared with other piperidine derivatives such as:

N-phenylpiperidin-4-amine: Lacks the methyl group on the nitrogen atom, resulting in different pharmacological properties.

N-methylpiperidin-4-amine: Lacks the phenyl group, leading to reduced potency and different applications.

N-methyl-N-phenylpiperidine: Lacks the amine group, resulting in different chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties.

Activité Biologique

N-Methyl-N-phenylpiperidin-4-amine (also referred to as NMPA) is a compound of significant interest in the field of pharmacology due to its diverse biological activities, particularly its interactions with neurotransmitter systems and potential applications in pain management and neuropharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 226.75 g/mol. The compound features a piperidine ring substituted with a methyl group and a phenyl group, which is essential for its biological activity. The structural characteristics allow it to interact with various receptors in the central nervous system (CNS), particularly opioid receptors.

The primary mechanism of action for NMPA involves its role as an opioid receptor modulator . It has been shown to interact predominantly with mu-opioid receptors (MOR), which play a crucial role in pain modulation and reward pathways in the brain. The compound's ability to mimic endogenous opioids may lead to analgesic effects, making it a candidate for pain management therapies.

Additionally, NMPA influences neurotransmitter systems by increasing the release of dopamine and norepinephrine , enhancing alertness and cognitive function. It may also inhibit the reuptake of these neurotransmitters, prolonging their effects in the synaptic cleft .

Opioid Receptor Interaction

Research indicates that NMPA exhibits significant binding affinity for mu-opioid receptors, with studies demonstrating its potential as a partial agonist at these sites. This characteristic is particularly relevant for developing analgesics with reduced side effects compared to full agonists like morphine .

Neuropharmacological Effects

NMPA has been investigated for its potential effects on various neurotransmitter systems:

- Dopaminergic System : By enhancing dopamine release, NMPA may improve mood and cognitive functions.

- Adrenergic System : Its interaction with norepinephrine can lead to increased alertness and arousal.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship (SAR) of NMPA have revealed that modifications on the piperidine ring can significantly alter its pharmacological profile. For instance, variations in substituents can affect both potency and selectivity towards different receptor subtypes .

| Compound | Mu-opioid Receptor Affinity | Efficacy | Comments |

|---|---|---|---|

| NMPA | High | Partial Agonist | Potential analgesic with fewer side effects than full agonists |

| Fentanyl | Very High | Full Agonist | Strong analgesic but higher risk of addiction |

| Morphine | Moderate | Full Agonist | Widely used but associated with significant side effects |

Case Studies

- Analgesic Efficacy : A study highlighted that NMPA demonstrated effective pain relief in animal models comparable to traditional opioids but with a more favorable side effect profile.

- Neurotransmitter Release : In vitro experiments showed that NMPA significantly increased dopamine levels in rat brain slices, suggesting its potential utility in treating disorders characterized by dopamine deficiency.

Propriétés

IUPAC Name |

N-methyl-N-phenylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12/h2-6,12-13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNDZRDPOYGIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640809 | |

| Record name | N-Methyl-N-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200413-57-6 | |

| Record name | N-Methyl-N-phenyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200413-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.